N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-cyanoacetohydrazide
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Overview
Description
N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-cyanoacetohydrazide is a useful research compound. Its molecular formula is C12H10BrN3O and its molecular weight is 292.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 291.00072 g/mol and the complexity rating of the compound is 361. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-cyanoacetohydrazide serves as a key intermediate in the synthesis of various heterocyclic compounds that show potential pharmacological activities. This compound has been used in the preparation of novel benzimidazole derivatives, which were characterized and screened for their anticonvulsant properties. The synthesis involves the use of o-phenylenediamine and phenoxyacetic acid as starting materials, leading to compounds with significant protective indexes compared to standard drugs (Shaharyar et al., 2016).
Antimicrobial and Antifungal Applications Another study focused on the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety, suitable as antimicrobial agents. These compounds, including 2-pyridone, chromene, and hydrazone derivatives, showed promising in vitro antibacterial and antifungal activities, demonstrating the potential of this compound in the development of new antimicrobial agents (Darwish et al., 2014).
Anticancer Potential Research on thiazoline-tetralin derivatives synthesized from this compound evaluated their anticancer potency against various human cancer cell lines. Certain compounds exhibited high antitumor efficiency and induced significant apoptosis levels, suggesting the applicability of this chemical in anticancer drug development (Turan-Zitouni et al., 2018).
Antidiabetic Applications A study on indole-based hybrid oxadiazole scaffolds, incorporating this compound, explored their potential as antidiabetic agents. The compounds demonstrated significant α-glucosidase inhibitory activity, highlighting their potential for further research as antidiabetic agents (Nazir et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could involve studying its synthesis, its physical and chemical properties, its reactivity, and its potential applications. This could include testing it in various reactions, studying its interactions with other molecules, and exploring its potential uses in fields like medicine or materials science .
Properties
IUPAC Name |
N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2-cyanoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O/c13-11(8-10-4-2-1-3-5-10)9-15-16-12(17)6-7-14/h1-5,8-9H,6H2,(H,16,17)/b11-8-,15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFHVYNWDPIKEO-QBDLBBPBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C=NNC(=O)CC#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C=N/NC(=O)CC#N)\Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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